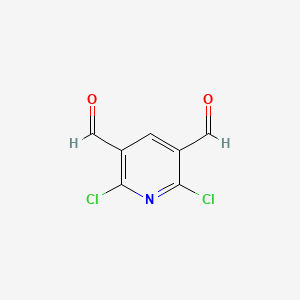

2,6-Dichloropyridine-3,5-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

81319-42-8 |

|---|---|

Molecular Formula |

C7H3Cl2NO2 |

Molecular Weight |

204.01 g/mol |

IUPAC Name |

2,6-dichloropyridine-3,5-dicarbaldehyde |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6-4(2-11)1-5(3-12)7(9)10-6/h1-3H |

InChI Key |

GQBTUJFOPZQXJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1C=O)Cl)Cl)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2,6 Dichloropyridine 3,5 Dicarbaldehyde

Reactions Involving Aldehyde Functionalities

The two aldehyde groups at the 3 and 5 positions of the pyridine (B92270) ring are key centers for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. The electrophilic nature of the carbonyl carbons is enhanced by the electron-withdrawing effect of the dichloropyridine ring.

Nucleophilic Addition Reactions to the Carbonyl Groups

The carbonyl carbons of the dicarbaldehyde are susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield the corresponding addition product. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride reagents.

The addition of organometallic reagents provides a straightforward route to secondary alcohols. For instance, the reaction with two equivalents of a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the corresponding di-secondary alcohol. Similarly, the addition of hydride reagents like sodium borohydride (B1222165) results in the reduction of the aldehyde groups to primary alcohols.

Condensation and Cyclocondensation Reactions

The aldehyde functionalities of 2,6-Dichloropyridine-3,5-dicarbaldehyde readily undergo condensation reactions with various active methylene (B1212753) compounds, leading to the formation of new carbon-carbon double bonds. These reactions are typically base-catalyzed and are of significant importance in the synthesis of more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation with compounds possessing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. wikipedia.org The products are α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. organic-chemistry.org

Wittig Reaction: The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes with a high degree of control over the location of the double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction involves the treatment of the dicarbaldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comorganic-chemistry.org Depending on the nature of the ylide, a wide variety of substituted divinylpyridines can be synthesized. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

| Reaction | Reagent | Catalyst/Conditions | Product Type |

| Knoevenagel | Malononitrile | Piperidine, Ethanol | 2,2'-(2,6-dichloropyridine-3,5-diyl)bis(ethene-1,1-dicarbonitrile) |

| Knoevenagel | Ethyl Cyanoacetate | Pyridine, Acetic Acid | Diethyl 2,2'-(2,6-dichloropyridine-3,5-diyl)bis(2-cyanoacrylate) |

| Wittig | Methyltriphenylphosphonium bromide | n-Butyllithium, THF | 3,5-Divinyl-2,6-dichloropyridine |

| Wittig | (Carbethoxymethyl)triphenylphosphonium bromide | Sodium Ethoxide, Ethanol | Diethyl (2E,2'E)-3,3'-(2,6-dichloropyridine-3,5-diyl)diacrylate |

Oxidation and Reduction Pathways of the Dicarbaldehyde Moieties

The aldehyde groups can be readily oxidized to carboxylic acids or reduced to primary alcohols, providing pathways to other important classes of pyridine derivatives.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an alkaline medium, can effectively oxidize the aldehyde functionalities to the corresponding carboxylic acids, yielding 2,6-dichloropyridine-3,5-dicarboxylic acid. pressbooks.pub The reaction typically proceeds through a hydrate (B1144303) intermediate. pressbooks.pub Milder oxidizing agents can also be employed for this transformation.

Reduction: The reduction of the dicarbaldehyde to the corresponding diol, 2,6-dichloro-3,5-bis(hydroxymethyl)pyridine, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. ugm.ac.idmasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. ugm.ac.id More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken as they can also reduce other functional groups. libretexts.org

| Reaction | Reagent | Conditions | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | Aqueous NaOH, Heat | 2,6-Dichloropyridine-3,5-dicarboxylic acid |

| Oxidation | Chromic Acid (H₂CrO₄) | Acetone, room temperature | 2,6-Dichloropyridine-3,5-dicarboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0 °C to room temp. | (2,6-Dichloropyridine-3,5-diyl)dimethanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | (2,6-Dichloropyridine-3,5-diyl)dimethanol |

Reactions Involving the Halogen Substituents

The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic substitution and can participate in various transition metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing aldehyde groups further activates the ring towards these transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The electron-deficient nature of the pyridine ring, exacerbated by the two aldehyde groups, makes the 2 and 6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces one or both of the chloride ions. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. masterorganicchemistry.com

A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine can lead to the corresponding mono- or di-substituted aminopyridines. The reaction conditions typically involve heating the dichloropyridine with the nucleophile, often in the presence of a base to neutralize the liberated HCl. ugm.ac.id

Applications in Advanced Materials and Supramolecular Architectures

A Versatile Building Block for Complex Architectures

The reactivity of 2,6-Dichloropyridine-3,5-dicarbaldehyde, stemming from its aldehyde and chloro- substituents, allows for its use as a foundational component in the synthesis of more complex molecules.

Precursor for the Synthesis of Complex Heterocyclic Compounds

This compound serves as a starting material for the creation of various heterocyclic compounds. The aldehyde groups can undergo a variety of chemical reactions, such as condensation and cyclization, to form new ring systems. These reactions are fundamental in generating molecules with specific electronic and structural properties for use in materials science and medicinal chemistry.

Integration into Polyaromatic Systems and Extended π-Conjugated Architectures

The pyridine (B92270) core of this compound can be incorporated into larger polyaromatic systems. These extended π-conjugated architectures are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The inclusion of the pyridine-3,5-dicarbonitrile (B74902) moiety, a derivative of the dicarbaldehyde, has been shown to be particularly beneficial in creating materials with efficient intramolecular charge transfer (ICT) and thermally activated delayed fluorescence (TADF), which are desirable properties for OLEDs. nih.gov

Role in the Construction of Covalent Organic Frameworks (COFs) and Other Porous Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. The designable nature of their organic building blocks makes them highly suitable for applications such as gas storage, separation, and catalysis.

This compound and its derivatives are valuable monomers in the synthesis of COFs. The aldehyde functional groups can react with amine linkers through Schiff base condensation to form the porous framework. Pyridine-based COFs have demonstrated excellent performance in various applications. For instance, a two-dimensional COF constructed from 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde has shown high efficiency in removing rhodamine B from water. nih.govrsc.org Another pyridine-based COF has been investigated as a promising anode material for lithium-ion batteries, exhibiting high specific capacity. rsc.org The presence of the pyridine nitrogen atom within the COF structure can provide additional binding sites for metal ions or act as a catalytic center.

| Application of Pyridine-Based COFs | Monomers Used | Key Findings |

| Rhodamine B Adsorption nih.govrsc.org | 2,4,6-tris(4-aminophenyl)pyridine, 2,5-dibromobenzene-1,4-dicarbaldehyde | High adsorption capacity (1254 mg g⁻¹) and good reusability. nih.govrsc.org |

| Anode for Lithium-Ion Batteries rsc.org | Not explicitly stated | High specific capacity (365 mA h g⁻¹) at a current density of 1 A g⁻¹. rsc.org |

| Photodynamic Therapy nih.gov | 4,4',4''-(1,4-phenylene)bis(([2,2':6',2''-terpyridine]-5,5''-dicarbaldehyde)) | Excellent reactive oxygen species (ROS) production and significant tumor reduction in vivo. nih.gov |

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules. The interactions between these molecules are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

Self-Assembly Driven by Intermolecular Interactions

The structure of this compound and its derivatives allows for self-assembly into larger, ordered structures. For example, the related compound 2,6-Dichloropyridine-3,5-dicarbonitrile (B170279) forms chains in the solid state through C—H⋯N interactions, which are further linked into layers by C—Cl⋯N interactions. nih.govresearchgate.net This ability to form organized assemblies is a key principle in the bottom-up fabrication of nanomaterials. Pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into mechanically robust nanotubes through a cooperative mechanism. nih.gov

Molecular Encapsulation and Host-Guest Recognition Phenomena

The field of host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. Pyridine-containing macrocycles and cage-like molecules, which can be synthesized from precursors like this compound, are of great interest for their ability to encapsulate other molecules. nih.govresearchgate.net This molecular encapsulation is crucial for applications such as drug delivery, sensing, and catalysis. The specific recognition between host and guest is dictated by factors like size, shape, and chemical complementarity. The use of pyridine derivatives in the synthesis of cage molecules highlights their importance in creating supramolecular structures for studying these host-guest interactions. nih.gov

Exploration of Non-Covalent Interactions in Solid-State and Solution Phases

The supramolecular assembly and material properties of this compound are significantly influenced by a variety of non-covalent interactions. These interactions, including halogen and hydrogen bonds, dictate the molecular packing in the solid state and the behavior in solution, which are crucial for the design of advanced materials.

Halogen Bonding Interactions in 2,6-Dichloropyridine (B45657) Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a nucleophilic site (a halogen bond acceptor). nih.gov In 2,6-dichloropyridine systems, the chlorine atoms attached to the pyridine ring are potential halogen bond donors. The strength of these interactions can be enhanced by the presence of electron-withdrawing groups on the molecule. nih.gov

In a closely related compound, 2,6-dichloropyridine-3,5-dicarbonitrile, crystal structure analysis reveals the presence of C—Cl⋯N interactions that link molecular chains into layers. nih.gov This demonstrates the capacity of the chlorine atoms on the 2,6-dichloropyridine framework to engage in significant halogen bonding. The electrophilic region, or σ-hole, on the chlorine atoms is directed opposite to the C-Cl covalent bond and interacts with the nucleophilic lone pair of the nitrogen atom on an adjacent molecule. nih.gov

The study of various 2,5-dihalopyridine-copper(I) halide coordination polymers further underscores the importance of halogen bonding in the solid-state architecture of chlorinated pyridines. mdpi.comresearchgate.net In these systems, C-Cl···A–Cu (where A is a halide) halogen bonds are observed, and even the more electronegative C2-chlorine can participate in these interactions. mdpi.comresearchgate.net The strength of halogen bonds generally increases in the order of Cl < Br < I. nih.gov Theoretical studies on [Co(2-XPy)₂Cl₂] (X = Cl, Br, I) complexes also show a trend of increasing halogen bond energy with heavier halogens. dntb.gov.ua This fundamental understanding of halogen bonding in substituted pyridines provides a strong basis for predicting and engineering the crystal structures of this compound.

Table 1: Examples of Halogen Bonding Interactions in Related Pyridine Systems

| Donor Moiety (Compound) | Acceptor | Interaction Type | Key Findings | Reference |

| C-Cl (2,6-dichloropyridine-3,5-dicarbonitrile) | N (pyridine) | C—Cl⋯N | Links molecular chains into layers in the crystal structure. | nih.gov |

| C-I (2,5-diiodopyridine) | Br-Cu (in Cu(I)Br complex) | C−I···Br–Cu | Shorter distances indicate strong interactions influencing the 3D network. | mdpi.com |

| Diaryliodonium salts | Carboxylates | Charge-supported I···O | Forms robust 0D, 1D, and 2D supramolecular assemblies. | dntb.gov.ua |

This table is generated based on data from related pyridine compounds to illustrate the principles of halogen bonding.

Hydrogen Bonding and Other Weak Interactions

Alongside halogen bonds, hydrogen bonds and other weak interactions play a crucial role in the structural stabilization of pyridine derivatives. researchgate.netmdpi.com The aldehyde groups in this compound are effective hydrogen bond acceptors, while the pyridine ring nitrogen can also accept hydrogen bonds.

In the crystal structure of the analogous 2,6-dichloropyridine-3,5-dicarbonitrile, molecules are linked into chains through C—H⋯N interactions. nih.gov This indicates that even weak C-H donors can form significant hydrogen bonds with the pyridine nitrogen. For this compound, the aldehyde C-H groups could potentially engage in similar interactions.

Table 2: Crystallographic Interaction Data for 2,6-Dichloropyridine-3,5-dicarbonitrile

| Interaction Type | Description | Geometric Detail | Reference |

| C—H⋯N | Links molecules into infinite chains along the b-axis. | - | nih.gov |

| C—Cl⋯N | Links the hydrogen-bonded chains into layers. | - | nih.gov |

| Dihedral Angle | Angle between adjacent pyridine rings in a chain. | 56.5 (1)° | nih.gov |

This data is for the closely related compound 2,6-dichloropyridine-3,5-dicarbonitrile and provides insight into the potential interactions for the dicarbaldehyde analogue.

Potential in Organic Electronic Devices and Optoelectronic Materials

Pyridine derivatives, particularly those with electron-withdrawing groups like dinitriles, have garnered significant attention for their application in organic electronic devices. nih.govresearchgate.net The pyridine-3,5-dicarbonitrile moiety is a key component in materials for organic light-emitting diodes (OLEDs), especially those exhibiting thermally activated delayed fluorescence (TADF). nih.govnih.govresearchgate.net Given that the dicarbaldehyde groups in this compound are also electron-withdrawing, this compound could serve as a valuable building block for similar optoelectronic materials.

Polyaromatic π-systems containing pyridine-3,5-dicarbonitrile fragments have demonstrated promising properties for use in OLEDs, including efficient intramolecular charge transfer (ICT), good electron-transporting capabilities, and thermal stability. nih.gov The design of donor-acceptor (D-A) structures using pyridine-3,5-dicarbonitrile acceptor units has led to highly efficient TADF emitters with high photoluminescent quantum yields (76-100%) and exceptional external quantum efficiencies (EQEmax) in OLED devices, reaching up to 39.1%. nih.govresearchgate.net

The modification of the pyridine-dicarbonitrile acceptor is a powerful method for tuning the emission color of TADF emitters from green to red. nih.gov The introduction of chlorine atoms at the 2 and 6 positions, as in this compound, would further modify the electronic properties of the pyridine core, potentially influencing the charge transport characteristics and emission properties of resulting materials. These materials often function as electron-transporting or emitting layers in OLEDs. nih.govresearchgate.net The development of novel organic semiconductors and functional materials for optoelectronics is a rapidly advancing field where new pyridine-based structures are continuously explored. rsc.orgrsc.org

Table 3: Performance of OLEDs Based on Pyridine-3,5-dicarbonitrile Derivatives

| Emitter Compound | Max. External Quantum Efficiency (EQEmax) | Emission Color | Device Type | Reference |

| TPAmbPPC | 39.1% | Greenish-Yellow | Doped | nih.gov |

| TPAm2NPC | 39.0% | Greenish-Yellow | Doped | nih.gov |

| TPAmCPPC | 26.2% | Orange-Red | Doped | nih.gov |

| TPAmbPPC | 21.6% | - | Nondoped | nih.gov |

| TPAmPPC | 38.8% | Green | Doped | researchgate.net |

This table showcases the performance of various TADF emitters incorporating a pyridine-dicarbonitrile acceptor, highlighting the potential of this structural motif in high-performance OLEDs.

Computational and Theoretical Investigations of 2,6 Dichloropyridine 3,5 Dicarbaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. While specific DFT or ab initio studies on 2,6-Dichloropyridine-3,5-dicarbaldehyde are not prevalent in the literature, the principles can be applied to understand its expected properties. For instance, calculations on related molecules like 2-aminopyrimidine (B69317) and 2-amino-4,6-dichloropyrimidine (B145751) have been successfully performed using MP2 (an ab initio method) and B3LYP (a popular DFT functional) with various basis sets to determine optimal molecular geometries. researchgate.net

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit computationally expensive, way to examine molecular properties.

Density Functional Theory (DFT): This approach calculates the total energy of a molecule based on its electron density. It is generally less computationally demanding than high-level ab initio methods, making it suitable for larger molecules and for exploring reaction pathways. Functionals like B3LYP are widely used as they provide a good balance between accuracy and computational cost.

For this compound, these methods would be used to calculate its optimized geometry, vibrational frequencies, and the energies of its molecular orbitals.

The analysis of electron density and molecular orbitals reveals key insights into a molecule's reactivity. The pyridine (B92270) ring, substituted with two electron-withdrawing chlorine atoms and two carbaldehyde groups, is expected to be electron-deficient.

Electron Density Distribution: The electronegative nitrogen and chlorine atoms, along with the oxygen atoms of the aldehyde groups, would pull electron density away from the carbon atoms of the pyridine ring. This polarization is critical for understanding intermolecular interactions and the molecule's electrostatic potential, which indicates sites susceptible to nucleophilic or electrophilic attack.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability to donate electrons. In this molecule, the HOMO would likely have significant contributions from the lone pairs of the nitrogen and oxygen atoms.

LUMO: Represents the ability to accept electrons. The LUMO is expected to be localized over the π-system of the electron-deficient pyridine ring and the carbonyl carbons of the aldehyde groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. In related pyridine-3,5-dicarbonitrile (B74902) systems, the manipulation of donor and acceptor groups has been shown to tune these frontier orbital energies for applications in materials science. nih.govbeilstein-journals.org

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. wikipedia.org For this compound, the aldehyde groups are primary sites for reactions such as nucleophilic addition.

Computational studies could model, for example, the Knoevenagel condensation, a common reaction for aldehydes. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step (the step with the highest energy barrier) and provides a detailed, step-by-step understanding of the reaction mechanism. nih.gov While specific transition state calculations for this molecule are not published, the methodology has been successfully applied to understand complex multicomponent reactions involving similar aldehyde-containing heterocyclic compounds. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions in a simulated environment (e.g., in solution or a crystal).

For this compound, a key area of conformational interest is the orientation of the two carbaldehyde groups relative to the pyridine ring. Rotation around the C-C single bonds connecting the aldehyde groups to the ring is possible. MD simulations could reveal the preferred conformations, the energy barriers to rotation, and how these conformations might change in different solvents or upon binding to another molecule. Although detailed MD studies on this specific dicarbaldehyde are not available, studies on related dichloropyridine derivatives provide insight into the molecule's structural behavior. researchgate.netsigmaaldrich.com

Theoretical Modeling of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is crucial for predicting crystal structure and material properties. While a crystal structure for this compound has not been reported, extensive crystallographic and theoretical work has been done on its close analog, 2,6-Dichloropyridine-3,5-dicarbonitrile (B170279). nih.govresearchgate.net

In the crystal of the dicarbonitrile analog, molecules are essentially planar and form chains through C-H···N interactions. nih.govresearchgate.netnih.gov These chains are further linked into layers by C-Cl···N interactions. nih.govresearchgate.netnih.gov This demonstrates the importance of non-conventional intermolecular forces in defining the solid-state architecture.

For this compound, theoretical models would predict a similar set of interactions, with the highly polarized aldehyde groups (C=O) likely participating in strong dipole-dipole interactions and C-H···O hydrogen bonds. These interactions would govern how the molecules arrange themselves in a crystal lattice. The table below details the experimentally determined intermolecular interactions for the analogous dicarbonitrile compound, which informs the types of interactions that could be theoretically modeled for the dicarbaldehyde. nih.gov

| Interaction Type (D—X⋯A) | D—X (Å) | X⋯A (Å) | D⋯A (Å) | D—X⋯A (°) |

|---|---|---|---|---|

| C3—H3⋯N1 | 0.93 | 2.54 | 3.412 (5) | 157 |

| C1—Cl1⋯N2 | 1.71 (1) | 3.24 (1) | 4.820 (5) | 152 (1) |

| C5—Cl2⋯N3 | 1.72 (1) | 3.28 (1) | 4.851 (6) | 151 (1) |

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, which is useful for interpreting experimental data or identifying unknown compounds. Online platforms and databases provide tools for predicting spectra based on molecular structure. epa.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Methodologies

The future synthesis of 2,6-Dichloropyridine-3,5-dicarbaldehyde is poised for the development of innovative and efficient chemical pathways. Current research on related compounds provides a foundation for several promising synthetic strategies that could be adapted for its production. A primary area of future investigation will likely involve the development of methods starting from more accessible precursors.

One of the most direct and logical future routes would be the selective reduction of 2,6-Dichloropyridine-3,5-dicarbonitrile (B170279). The synthesis of this dinitrile precursor has been established, involving the cyclocondensation of 4-bromobenzaldehyde (B125591) with cyanoacetamide, followed by halogenation. nih.gov The subsequent conversion of the nitrile groups to aldehydes is a key step where novel methodologies could be applied. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are standard for this transformation, but future work could focus on developing milder, more selective, or catalytic reduction methods to improve yields and minimize side reactions.

Another promising avenue involves the direct conversion of dicyanopyridines to dialdehydes using catalytic systems. A patented process describes the vapor phase interaction of cyanopyridines with formic acid and water over a metal oxide catalyst to yield pyridine (B92270) aldehydes. google.com Adapting this methodology for 2,6-Dichloropyridine-3,5-dicarbonitrile could offer a scalable and economically viable synthetic route, representing a significant step forward in its production.

Furthermore, classical pyridine synthesis strategies, such as the Kröhnke or Hantzsch methods, could be explored, although these would likely involve more complex, multi-step pathways. baranlab.org The focus remains on leveraging existing, closely related precursors for more direct and efficient conversions.

| Precursor Compound | Proposed Reaction Type | Potential Advantages |

| 2,6-Dichloropyridine-3,5-dicarbonitrile | Partial reduction (e.g., using DIBAL-H) | Direct conversion from a known precursor. |

| 2,6-Dichloropyridine-3,5-dicarbonitrile | Catalytic reaction with formic acid/water | Potentially high atom economy and suitability for continuous flow processes. google.com |

| Substituted 1,5-dicarbonyls & ammonia | De novo ring construction (e.g., Hantzsch synthesis) | High versatility in introducing substituents, but likely a longer synthetic route. baranlab.org |

Expanding the Scope of Chemical Transformations and Derivatizations

The dual aldehyde functionalities of this compound serve as versatile handles for a wide array of chemical transformations, opening up a vast chemical space for new derivatives. Future research will undoubtedly focus on exploiting these reactive sites to construct complex molecular architectures.

The most significant area for derivatization is the formation of Schiff bases through condensation with primary amines. orientjchem.orgnih.gov This reaction is typically high-yielding and allows for the introduction of a diverse range of functional groups (e.g., alkyl, aryl, heterocyclic) by simply varying the amine component. researchgate.netnih.gov The resulting di-imine products are excellent polydentate ligands capable of coordinating with a wide variety of metal ions to form stable complexes. rsc.orgyoutube.com These Schiff base ligands and their metal complexes are central to the development of new catalysts and bioactive molecules. youtube.commdpi.com

Beyond Schiff base formation, the aldehyde groups are amenable to other important transformations:

Condensation Reactions: Knoevenagel condensation with active methylene (B1212753) compounds can be explored to create extended π-conjugated systems, a strategy noted in the development of metal-organic frameworks from related pyridine derivatives. acs.org

Reduction and Oxidation: The aldehydes can be readily reduced to the corresponding di-alcohol (2,6-Dichloropyridine-3,5-dimethanol) or oxidized to the di-acid (2,6-Dichloropyridine-3,5-dicarboxylic acid). These derivatives serve as important building blocks in their own right, particularly as linkers in coordination polymers and materials.

Wittig-type Reactions: Olefination reactions would allow for the synthesis of derivatives with vinyl linkages, further expanding the structural diversity and potential applications in polymer and materials chemistry.

| Derivative Class | Transformation Type | Potential Applications |

| Di-imine Schiff Bases | Condensation with amines | Ligands for catalysis, sensing, bioactive metal complexes. researchgate.netrsc.org |

| Di-alcohols | Reduction of aldehydes | Precursors for polyesters, ligands. |

| Di-carboxylic Acids | Oxidation of aldehydes | Linkers for Metal-Organic Frameworks (MOFs), polyamide synthesis. acs.org |

| Di-alkenes | Wittig olefination | Monomers for polymerization, components for conjugated materials. |

Advanced Applications in Smart Materials and Sensing Technologies

The unique electronic and structural properties of this compound and its derivatives make them prime candidates for the development of next-generation smart materials and chemical sensors. The electron-withdrawing nature of the chloro- and aldehyde substituents, combined with the coordinating ability of the pyridine nitrogen and aldehyde oxygens, creates a platform for designing stimuli-responsive systems.

A major opportunity lies in the field of fluorescent chemosensors. Pyridine-containing molecules are known to be effective fluorophores. nih.gov Schiff base derivatives of the dicarbaldehyde could be designed to exhibit selective fluorescence quenching or enhancement upon binding to specific metal ions. nih.gov For example, rhodamine-pyridine conjugates have been successfully used to detect Fe³⁺ in aqueous media and living cells. nih.gov Similar systems based on this compound could be developed, where the coordination environment provided by the di-imine-pyridine scaffold offers high selectivity for target analytes.

Furthermore, derivatives of this compound are promising linkers for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The corresponding dicarboxylic acid or elaborate Schiff base ligands could be used to construct frameworks with tailored pore environments for applications in gas storage, separation, or heterogeneous catalysis. The use of pyridine-dicarboxylates in creating catalytically active MOFs has already been demonstrated. acs.org The aggregation-induced emission properties observed in some dihydropyridine (B1217469) derivatives also suggest potential applications in solid-state lighting and bio-imaging. google.com

Synergistic Experimental and Computational Approaches in Material Design

A powerful strategy for accelerating the discovery and optimization of materials based on this compound involves the tight integration of experimental synthesis with computational modeling. This synergistic approach allows for the rational design of molecules with desired properties before their synthesis, saving significant time and resources.

Computational tools, particularly Density Functional Theory (DFT), can provide deep insights into the molecular and electronic structures of the dicarbaldehyde and its derivatives. researchgate.net These methods can be used to predict key properties such as molecular geometry, HOMO-LUMO energy gaps, charge distribution, and vibrational spectra. For instance, molecular docking studies can predict the binding affinity and mode of interaction between a Schiff base derivative and a biological target like DNA or a protein. researchgate.net This predictive power is invaluable for prioritizing synthetic targets.

Experimental work would then focus on synthesizing the most promising candidates identified through computation. The synthesized compounds would be thoroughly characterized using a suite of analytical techniques including NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to validate the computational models. nih.govresearchgate.net This iterative cycle of design, synthesis, and characterization is crucial for establishing robust structure-property relationships. Such a combined approach has been successfully used to understand noncovalent interactions and conformational preferences in pyridine-dicarboxamide systems, which is directly relevant to designing materials based on the title compound. nih.govnih.gov

| Computational Method | Information Gained | Experimental Validation |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, reaction energetics. researchgate.net | X-ray crystallography, UV-Vis and IR spectroscopy. |

| Molecular Docking | Binding modes and affinities with biological targets (e.g., proteins, DNA). researchgate.net | In vitro binding assays, co-crystallization. |

| Quantum Theory of Atoms-in-Molecules (QTAIM) | Analysis of noncovalent interactions (e.g., hydrogen bonding, π-stacking). researchgate.net | X-ray diffraction, NMR spectroscopy. |

Exploration of Catalytic and Biological Activities of Derivatives

The derivatives of this compound, particularly its Schiff base metal complexes, hold immense potential in the fields of catalysis and medicine. The exploration of these activities represents a major frontier for future research.

Catalytic Activities: Schiff base complexes are renowned for their catalytic prowess in a wide range of organic transformations. researchgate.net Metal complexes derived from the dicarbaldehyde could serve as highly efficient and reusable catalysts. For example, manganese(II) complexes of pyridine-2,6-dicarbaldehyde Schiff bases have shown excellent activity in the epoxidation of cyclohexene (B86901) under mild conditions. rsc.org Similarly, copper(II) complexes have been used to catalyze Claisen-Schmidt condensations. mdpi.com Future work should focus on synthesizing a library of metal complexes (e.g., with Cu, Co, Ni, Mn, Zn) and screening their activity in key reactions such as oxidations, reductions, and C-C bond-forming reactions. mdpi.comresearchgate.net

Biological Activities: Pyridine and its derivatives are a cornerstone of medicinal chemistry, featuring in numerous FDA-approved drugs. researchgate.net Schiff base metal complexes, in particular, often exhibit enhanced biological activity compared to the free ligands. orientjchem.orgbhu.ac.in There is a strong basis to explore derivatives of this compound for various therapeutic applications:

Anticancer Activity: Many pyridine-based Schiff base complexes show significant cytotoxicity against cancer cell lines like MCF-7 and HeLa. orientjchem.orgnih.gov The planar nature of the ligands allows them to act as DNA intercalators, and complexation with metals can enhance this interaction. researchgate.net

Antimicrobial Activity: The antimicrobial properties of pyridine Schiff base complexes against pathogenic bacteria and fungi are well-documented. researchgate.netchemijournal.comijstr.org

Enzyme Inhibition: The ability of tailored ligands to coordinate with metal ions at the active sites of metalloenzymes makes them promising enzyme inhibitors. For instance, copper(II) complexes of pyridine-dicarboxamide ligands have been developed as potent superoxide (B77818) dismutase (SOD) mimics, which have therapeutic potential as antioxidants. acs.org

The systematic synthesis and screening of a library of these derivatives will be a critical step in unlocking their full therapeutic and catalytic potential.

Q & A

What are the established synthetic routes for preparing 2,6-dichloropyridine-3,5-dicarbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 2,6-dichloro-1-(N-substituted phenyl)-1,4-dihydropyridine-3,5-dicarbaldehyde with aromatic amines in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–5 hours . Optimization can focus on adjusting the molar ratio of reactants (e.g., 1:2 for aldehyde:amine), solvent polarity, and reaction time. For instance, extending reflux time may improve yield but risks side reactions. Recrystallization in ethanol is a standard purification step . Advanced approaches might explore alternative catalysts or microwave-assisted synthesis to reduce reaction times.

How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

1H NMR is critical for identifying aldehyde protons (δ ~10 ppm) and aromatic protons, while 13C NMR confirms carbonyl carbons (δ ~190–200 ppm). IR spectroscopy detects aldehyde C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹). For example, in related pyridine-dicarbaldehyde derivatives, aldehyde protons appear as distinct singlets, and the absence of extraneous peaks in NMR spectra indicates purity . Advanced characterization may include 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm regiochemistry.

What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies between X-ray crystallography and solution-phase NMR data often arise from conformational flexibility or solvent effects. For example, crystal packing forces (as seen in orthorhombic Pbca systems for related dichloropyridine derivatives) may fix the molecule in a conformation not observed in solution . To address this, compare computational models (DFT-optimized geometries) with experimental data. Additionally, variable-temperature NMR can probe dynamic behavior in solution.

How can computational methods predict reactivity or stability of this compound in specific reactions?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on furan-2,5-dicarbaldehyde derivatives used DFT to analyze aromaticity and charge distribution, revealing preferential reactivity at aldehyde groups . Advanced workflows may involve molecular docking (for biological applications) or transition-state modeling to optimize reaction pathways. Software like Gaussian or ORCA is commonly used, with solvent effects modeled via PCM (Polarizable Continuum Model).

What are the challenges in synthesizing Schiff base derivatives from this compound, and how can yields be improved?

Schiff base formation requires precise control of stoichiometry and pH. For instance, excess amine (2 mmol per 1 mmol aldehyde) ensures complete conversion, while glacial acetic acid catalyzes imine formation . Challenges include competing side reactions (e.g., aldol condensation of aldehydes). To improve yields:

- Use anhydrous solvents to avoid hydrolysis.

- Monitor reaction progress via TLC or in-situ IR.

- Purify via column chromatography if recrystallization fails.

How does the electronic environment of substituents influence the reactivity of this compound?

Electron-withdrawing groups (e.g., -Cl) deactivate the pyridine ring, directing electrophilic attacks to the aldehyde groups. In contrast, electron-donating substituents (e.g., -NH2) increase ring reactivity. Computational studies on analogous dicarbaldehydes (e.g., thiophene-2,5-dicarbaldehyde) show that substituent effects alter frontier orbital energies, impacting redox behavior and ligand-metal coordination . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is recommended.

What are the best practices for handling and storing this compound to prevent degradation?

The aldehyde groups are prone to oxidation and moisture-induced hydrolysis. Storage recommendations:

- Keep under inert atmosphere (N2/Ar) at –20°C.

- Use amber vials to avoid light-induced decomposition.

- Avoid prolonged exposure to acidic/basic conditions, which may degrade the pyridine ring .

How can reaction intermediates be trapped or characterized in real-time for mechanistic studies?

In-situ techniques : Use low-temperature NMR to capture transient intermediates. For example, Schiff base formation can be monitored by observing the disappearance of aldehyde protons and emergence of imine signals (δ ~8–9 ppm). Quenching experiments with stabilizing agents (e.g., NaBH4 for imines) allow isolation of intermediates. Advanced methods include time-resolved FTIR or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.